2,4,6-Trichloronitrobenzene
Overview
Description
Cytidine triphosphate is a pyrimidine nucleoside triphosphate that plays a crucial role in cellular metabolism. It consists of a ribose sugar, three phosphate groups, and the nitrogenous base cytosine. Cytidine triphosphate is a high-energy molecule similar to adenosine triphosphate, but its role as an energy coupler is limited to a smaller subset of metabolic reactions. It is a substrate in the synthesis of ribonucleic acid and is involved in the biosynthesis of phospholipids and glycosylation of proteins .
Mechanism of Action
Target of Action
It is known that similar chemicals can lead to the formation of methemoglobin when absorbed into the body .
Mode of Action
It is known to be incompatible with strong bases and strong oxidizing agents . This suggests that it may interact with these substances in the body, leading to potential changes in cellular processes.
Biochemical Pathways
A study on trichloronitrobenzenes (tcnbs) has shown that free radicals play a role in tcnb cytotoxicity . The role of biotransformation in TCNB nephrotoxicity in vitro is variable and dependent on the position of the chloro groups .
Pharmacokinetics
It is known to be insoluble in water , which may impact its bioavailability and distribution within the body.
Result of Action
Exposure to similar chemicals can lead to the formation of methemoglobin, which in sufficient concentration causes cyanosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Trichloronitrobenzene. It is known to be stable under ambient temperatures . It is incompatible with strong bases and strong oxidizing agents , suggesting that its action and stability may be influenced by the presence of these substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytidine triphosphate can be synthesized through a multi-enzyme cascade system. This involves the use of cytidine as the key substrate, which undergoes deamination and uridine phosphorylation pathways. The final product is obtained via the irreversible reaction of cytidine triphosphate synthase, which catalyzes the amination of uridine triphosphate . Directed evolution modification of the rate-limiting enzyme cytidine triphosphate synthetase can relieve product feedback inhibition and increase activity .
Industrial Production Methods: Industrial production of cytidine triphosphate often involves fermentation processes using microbial strains. The production pathway is tightly regulated, and optimization of reaction conditions is crucial to achieve high yields. The use of extremophilic microbial-derived deaminases and directed evolution of enzymes are common strategies to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Cytidine triphosphate undergoes various biochemical reactions, including phosphorylation, dephosphorylation, and amination. It is involved in the synthesis of ribonucleic acid and phospholipids.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cytidine triphosphate include cytidine, uridine triphosphate, and cytidine triphosphate synthase. The reactions often require specific conditions such as the presence of magnesium ions and adenosine triphosphate as a phosphate donor .
Major Products Formed: The major products formed from the reactions involving cytidine triphosphate include ribonucleic acid, phospholipids, and glycosylated proteins. It also serves as an intermediate in the synthesis of drugs such as citicoline .
Scientific Research Applications
Cytidine triphosphate has a wide range of scientific research applications. In chemistry, it is used as a substrate in the synthesis of ribonucleic acid. In biology, it plays a crucial role in cellular metabolism, including the biosynthesis of phospholipids and glycosylation of proteins. In medicine, cytidine triphosphate is used as a precursor for the synthesis of drugs such as citicoline, which is used to treat neurological disorders . In industry, it is used in the production of high-value-added chemicals and pharmaceuticals .
Comparison with Similar Compounds
Cytidine triphosphate is similar to other nucleoside triphosphates such as adenosine triphosphate, guanosine triphosphate, and uridine triphosphate. The major difference between these molecules is the nitrogenous base they contain. While cytidine triphosphate contains cytosine, adenosine triphosphate contains adenine, guanosine triphosphate contains guanine, and uridine triphosphate contains uracil . Cytidine triphosphate is unique in its role in the biosynthesis of phospholipids and glycosylation of proteins, which is not a primary function of the other nucleoside triphosphates .
List of Similar Compounds:- Adenosine triphosphate
- Guanosine triphosphate
- Uridine triphosphate
Properties
IUPAC Name |
1,3,5-trichloro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBJDOTVYMITIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
Record name | 2,4,6-TRICHLORONITROBENZENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026204 | |
Record name | 2,4,6-Trichloronitrobenzene | |
Source | EPA DSSTox | |
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Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,6-trichloronitrobenzene appears as needles in alcohol or light beige crystals. (NTP, 1992) | |
Record name | 2,4,6-TRICHLORONITROBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/21157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2,4,6-TRICHLORONITROBENZENE | |
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CAS No. |
18708-70-8 | |
Record name | 2,4,6-TRICHLORONITROBENZENE | |
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Record name | 2,4,6-Trichloronitrobenzene | |
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Record name | 2,4,6-Trichloronitrobenzene | |
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Record name | Benzene, 1,3,5-trichloro-2-nitro- | |
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Record name | 2,4,6-Trichloronitrobenzene | |
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Record name | 1,3,5-trichloro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,4,6-TRICHLORONITROBENZENE | |
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Melting Point |
160 °F (NTP, 1992) | |
Record name | 2,4,6-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-Trichloronitrobenzene impact kidney cells?
A1: Research suggests that this compound exhibits nephrotoxic effects, specifically targeting rat renal cortical cells (IRCC). A study demonstrated that exposure to this compound led to cytotoxicity in IRCC, observable through lactate dehydrogenase release. [] This toxic effect was observed at a concentration of 0.5 mM after 60 minutes of exposure. [] In contrast, a related compound, 2,4,5-Trichloronitrobenzene, induced cytotoxicity at a later time point (90 minutes) and a higher concentration (1.0 mM). [] These findings indicate that this compound is more potent in inducing nephrotoxicity compared to 2,4,5-Trichloronitrobenzene in this in vitro model.
Q2: What role do free radicals play in this compound nephrotoxicity?
A2: Pretreatment of rat renal cortical cells with antioxidants like ascorbate, alpha-tocopherol, glutathione, and N-acetyl-L-cysteine effectively reduced the cytotoxicity induced by both this compound and 2,4,5-Trichloronitrobenzene. [] This suggests that free radicals play a significant role in the nephrotoxicity mechanism of these compounds. Interestingly, inhibiting cyclooxygenase, an enzyme involved in inflammation, specifically reduced this compound-induced cytotoxicity but did not offer protection against 2,4,5-Trichloronitrobenzene. [] This finding hints at potential differences in the specific pathways leading to cell damage caused by these two compounds.
Q3: What is known about the structural characteristics of this compound?
A3: While specific details regarding molecular weight and formula were not included in the provided research abstracts, studies have investigated the Zeeman effect of 35Cl Nuclear Quadrupole Resonance (NQR) on a low-temperature phase of this compound. [, ] This spectroscopic technique provides insights into the electronic environment and molecular structure of the compound, specifically around the chlorine atoms. Further investigation into publications utilizing these spectroscopic methods would be required for a comprehensive understanding of this compound's structural characteristics.
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